(5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C13H13NOS2 and its molecular weight is 263.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Identification and Structural Features
A study by Shanmugapriya et al. (2022) investigated the molecular structure, electronic properties, and vibrational spectra of a compound closely related to (5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one. They used density functional theory (DFT) calculations and experimental data to understand the molecular-orbital interaction and structure. Their research also included molecular docking studies for potential cancer protein targets, highlighting the compound's relevance in medicinal chemistry (Shanmugapriya et al., 2022).
Molecular Structure and Photochemistry
Gómez-Zavaglia et al. (2006) focused on the molecular structure and photochemistry of a derivative of the compound of interest, demonstrating its potential for advanced spectroscopic and photochemical applications. Their research provides insights into the compound's behavior under different conditions, which could be relevant for its use in material sciences and photochemistry (Gómez-Zavaglia et al., 2006).
Synthesis and Inhibitory Activities
Tariq et al. (2018) synthesized derivatives of thiazole compounds and evaluated them for their inhibitory activities against certain enzymes, suggesting the potential of this compound in the development of new therapeutic agents. Their research provides a foundation for understanding the biological activities and potential therapeutic uses of thiazole derivatives (Tariq et al., 2018).
Corrosion Inhibition Properties
Vastag et al. (2016) explored the use of a similar thiazole derivative as a corrosion inhibitor for copper in acidic solutions. Their findings are significant for industrial applications where corrosion resistance is critical. This study suggests potential applications of this compound in materials science, particularly in corrosion inhibition (Vastag et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5E)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKBBUUMEJPMIP-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.